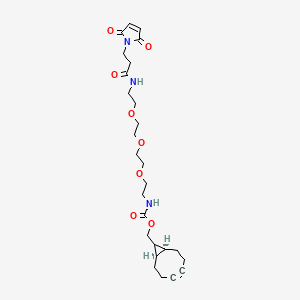
endo-BCN-PEG3-mal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
endo-BCN-PEG3-mal, also known as endo-bicyclo[6.1.0]non-4-yne-polyethylene glycol-maleimide, is a polyethylene glycol-based PROTAC linker. It is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and in click chemistry reactions. The compound contains a bicyclo[6.1.0]non-4-yne (BCN) group and a maleimide group, which allows it to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG3-mal involves multiple steps, starting from the preparation of the BCN group and the polyethylene glycol (PEG) chain. The BCN group is typically synthesized through a series of cycloaddition reactions, while the PEG chain is prepared through polymerization. The final step involves the conjugation of the BCN group with the PEG chain and the maleimide group under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using chromatography techniques and characterized using spectroscopic methods .
Análisis De Reacciones Químicas
Types of Reactions: endo-BCN-PEG3-mal primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a catalyst, making it suitable for bioconjugation applications .
Common Reagents and Conditions: The SPAAC reaction involves the use of azide-containing molecules as reagents. The reaction is typically carried out in aqueous or organic solvents at room temperature. The major product formed from this reaction is a stable triazole linkage .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, endo-BCN-PEG3-mal is used as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that can selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system .
Biology: In biological research, this compound is used for bioconjugation applications. The compound’s ability to form stable triazole linkages with azide-containing biomolecules makes it useful for labeling and tracking proteins, nucleic acids, and other biomolecules .
Medicine: In medicine, this compound is used in the development of targeted therapy drugs. PROTACs synthesized using this compound can selectively degrade disease-causing proteins, offering a promising approach for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of advanced materials and nanotechnology applications. Its ability to form stable linkages with other molecules makes it useful for creating complex molecular architectures .
Mecanismo De Acción
endo-BCN-PEG3-mal exerts its effects through the formation of stable triazole linkages with azide-containing molecules. The BCN group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide groups, resulting in the formation of a triazole ring. This reaction is highly efficient and does not require a catalyst, making it suitable for various bioconjugation applications .
Comparación Con Compuestos Similares
Similar Compounds:
- BCN-PEG3-Mal: Similar to endo-BCN-PEG3-mal, this compound contains a BCN group and a maleimide group linked through a PEG chain .
- endo-BCN-PEG3-Gly: This compound features a BCN group, a PEG3 linker, and a glycine residue .
Uniqueness: this compound is unique due to its high reactivity and efficiency in SPAAC reactions. Its ability to form stable triazole linkages without the need for a catalyst makes it highly suitable for bioconjugation and PROTAC synthesis applications .
Propiedades
Fórmula molecular |
C26H37N3O8 |
|---|---|
Peso molecular |
519.6 g/mol |
Nombre IUPAC |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C26H37N3O8/c30-23(9-12-29-24(31)7-8-25(29)32)27-10-13-34-15-17-36-18-16-35-14-11-28-26(33)37-19-22-20-5-3-1-2-4-6-21(20)22/h7-8,20-22H,3-6,9-19H2,(H,27,30)(H,28,33)/t20-,21+,22? |
Clave InChI |
ZZRUYTQNTVMKLG-CBQGHPETSA-N |
SMILES isomérico |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
SMILES canónico |
C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



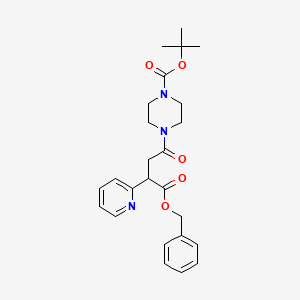
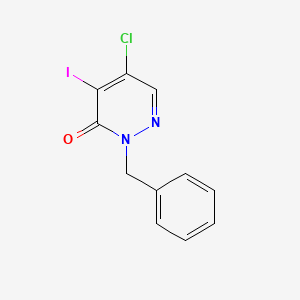
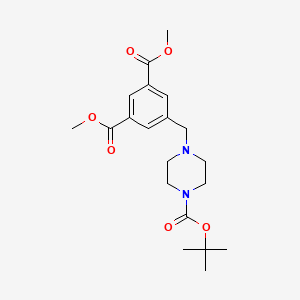
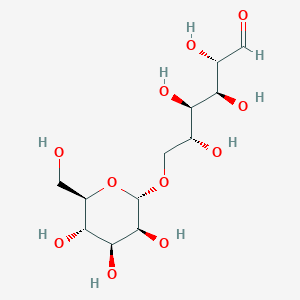
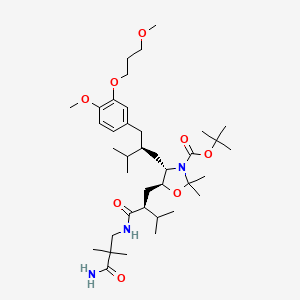
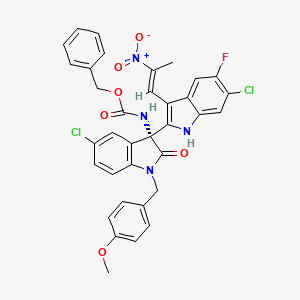

![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B11828986.png)
![N-{[(2R,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methyl}aniline](/img/structure/B11828991.png)
![[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11828997.png)

![tert-Butyl (3,4-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11829002.png)
![2-([1,4'-Bipiperidin]-1'-YL)-5-bromo-1,3,4-thiadiazole](/img/structure/B11829013.png)
